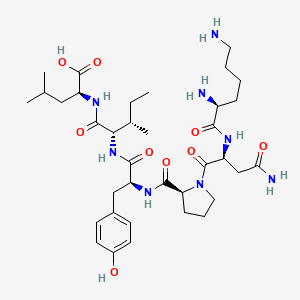
Paliperidone Palmitate
Overview
Description
Invega Sustenna, known chemically as paliperidone palmitate, is an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder. It is an extended-release injectable form of paliperidone, which is the primary active metabolite of risperidone . This medication is designed to provide a sustained therapeutic effect, reducing the frequency of administration and improving patient compliance.
Biochemical Analysis
Biochemical Properties
Paliperidone Palmitate is the primary active metabolite of risperidone . It interacts with central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . The nature of these interactions is likely antagonistic .
Cellular Effects
The effects of this compound on cells are primarily related to its antagonism of D2 and 5HT2A receptors . This antagonism can influence cell function by impacting cell signaling pathways and potentially altering gene expression .
Molecular Mechanism
This can lead to changes in gene expression and potentially affect enzyme activity .
Temporal Effects in Laboratory Settings
It is a long-acting formulation, suggesting that it may have prolonged effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of risperidone, as it is a primary active metabolite of this drug . It may interact with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its lipophilic nature and its interactions with intracellular receptors such as D2 and 5HT2A, it may be localized to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paliperidone palmitate is synthesized through a multi-step chemical process. The synthesis begins with the preparation of paliperidone, which involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 4-(2-chloroethyl)-1-piperazineethanol under controlled conditions. The resulting paliperidone is then esterified with palmitic acid to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis followed by purification processes to ensure the compound meets pharmaceutical standards. The final product is formulated into an injectable suspension, which is then packaged in pre-filled syringes for clinical use .
Chemical Reactions Analysis
Types of Reactions: Paliperidone palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized metabolites.
Reduction: this compound can be reduced to its corresponding alcohol derivative under reductive conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oxidized metabolites, reduced derivatives, and substituted compounds, each with varying pharmacological properties .
Scientific Research Applications
Chemistry: Invega Sustenna is used in chemical research to study the synthesis and properties of long-acting injectable formulations. Researchers investigate the stability, solubility, and release kinetics of the compound to improve its therapeutic efficacy .
Biology: In biological research, paliperidone palmitate is used to study the pharmacokinetics and pharmacodynamics of antipsychotic medications. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in the body .
Medicine: Clinically, Invega Sustenna is used to treat schizophrenia and schizoaffective disorder. It helps manage symptoms such as hallucinations, delusions, and mood disturbances, improving the quality of life for patients .
Industry: In the pharmaceutical industry, Invega Sustenna serves as a model for developing other long-acting injectable medications. Its formulation and delivery system are studied to create new drugs with similar sustained-release properties .
Mechanism of Action
Paliperidone palmitate exerts its effects primarily through antagonism of dopamine (D2) and serotonin (5HT2A) receptors in the brain. By blocking these receptors, the compound helps to balance neurotransmitter levels, reducing psychotic symptoms. Additionally, it acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which contributes to its therapeutic and side effect profile .
Comparison with Similar Compounds
Risperidone: The parent compound of paliperidone, used to treat similar psychiatric conditions.
Quetiapine: Another atypical antipsychotic with a different receptor binding profile.
Aripiprazole: An atypical antipsychotic known for its partial agonist activity at dopamine receptors.
Comparison:
Risperidone vs. Paliperidone Palmitate: While risperidone is effective, this compound offers the advantage of extended release, reducing the need for frequent dosing.
Quetiapine vs. This compound: Quetiapine is often used for its sedative effects, whereas this compound is preferred for its sustained antipsychotic action.
Aripiprazole vs. This compound: Aripiprazole’s partial agonist activity provides a different mechanism of action, making it suitable for patients who do not respond well to other antipsychotics.
Properties
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSBFLAZZBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870217 | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199739-10-1 | |
| Record name | Paliperidone palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199739-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paliperidone Palmitate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199739101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALIPERIDONE PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8P8USM8FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















